molecular formula C14H26N2O4S B6720115 N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6720115
M. Wt: 318.43 g/mol
InChI Key: FKSXYJPMSXILMF-UHFFFAOYSA-N
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Description

N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a cyclohexyloxypropyl group and a thiazinane ring

Properties

IUPAC Name

N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c17-14(16-8-11-21(18,19)12-9-16)15-7-4-10-20-13-5-2-1-3-6-13/h13H,1-12H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXYJPMSXILMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCNC(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate halogenated compound.

    Introduction of the Cyclohexyloxypropyl Group: The cyclohexyloxypropyl group is introduced via an etherification reaction, where a cyclohexanol derivative reacts with a propyl halide under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the thiazinane ring reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyloxypropyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiazinane ring contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclohexyloxypropyl)-2-oxo-1H-quinoline-3-carboxamide
  • N-(3-cyclohexyloxypropyl)-6-oxo-1H-pyridine-3-carboxamide
  • N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide

Uniqueness

N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide stands out due to its unique combination of a thiazinane ring and a cyclohexyloxypropyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, reactivity, and lipophilicity differentiate it from other similar compounds, enhancing its potential in scientific research and industrial applications.

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